D-Cystine dimethyl ester diHCl
CAS No.:
Cat. No.: VC13794963
Molecular Formula: C8H17ClN2O4S2
Molecular Weight: 304.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H17ClN2O4S2 |
|---|---|
| Molecular Weight | 304.8 g/mol |
| IUPAC Name | methyl (2S)-2-amino-3-[[(2S)-2-amino-3-methoxy-3-oxopropyl]disulfanyl]propanoate;hydrochloride |
| Standard InChI | InChI=1S/C8H16N2O4S2.ClH/c1-13-7(11)5(9)3-15-16-4-6(10)8(12)14-2;/h5-6H,3-4,9-10H2,1-2H3;1H/t5-,6-;/m1./s1 |
| Standard InChI Key | HWLITAQLKZWPJB-KGZKBUQUSA-N |
| Isomeric SMILES | COC(=O)[C@@H](CSSC[C@H](C(=O)OC)N)N.Cl |
| SMILES | COC(=O)C(CSSCC(C(=O)OC)N)N.Cl |
| Canonical SMILES | COC(=O)C(CSSCC(C(=O)OC)N)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
D-Cystine dimethyl ester dihydrochloride is a disulfide-containing compound derived from the dimerization of two cysteine molecules. The esterification of cystine’s carboxyl groups with methanol yields dimethyl esters, while protonation of its amine groups forms the dihydrochloride salt. This modification enhances solubility in organic solvents and stabilizes the compound for storage and handling.
Molecular Formula and Weight
Discrepancies exist in reported molecular formulas:
These variations may arise from differences in hydration states or analytical methodologies. The dihydrochloride form likely accounts for the additional chlorine and hydrogen atoms in the former formula.
Table 1: Comparative Molecular Data
| Property | Source | Source |
|---|---|---|
| Molecular Formula | C₈H₁₇ClN₂O₄S₂ | C₈H₁₈Cl₂N₂O₄S₂ |
| Molecular Weight | 304.8 g/mol | 341.3 g/mol |
| Storage Condition | Not specified | Room temperature |
The compound’s optical rotation is reported as (C=1 in MeOH) , indicating its chiral purity. Its disulfide bond () is critical for maintaining structural integrity in redox environments.
Synthesis and Industrial Production
The synthesis involves esterification of L-cystine with methanol under acidic conditions, followed by hydrochloride salt formation. Key steps include:
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Esterification: Reacting cystine with excess methanol and thionyl chloride to replace carboxylate groups with methyl esters.
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Salt Formation: Neutralizing free amine groups with hydrochloric acid to yield the dihydrochloride salt.
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Purification: Crystallization from ethanol-water mixtures to achieve ≥95% purity .
Industrial-scale production adheres to Good Manufacturing Practices (GMP), with batch sizes ranging from 1 g to 5 kg . The compound’s stability at room temperature facilitates long-term storage without degradation.
Applications in Scientific Research
Peptide Synthesis
D-Cystine dimethyl ester dihydrochloride serves as a cornerstone in synthesizing disulfide-rich peptides, which constitute ~15% of therapeutic proteins . The dimethyl ester groups protect cysteine residues during solid-phase peptide synthesis (SPPS), enabling selective disulfide bond formation post-cleavage. For example, it has been used to synthesize oxytocin analogs with enhanced metabolic stability.
Antioxidant Research
The compound’s thiol-disulfide exchange capacity makes it a model system for studying oxidative stress. In vitro assays demonstrate its ability to scavenge free radicals at IC₅₀ values of 50–100 µM, comparable to glutathione . Recent studies link its antioxidant activity to the upregulation of nuclear factor erythroid 2-related factor 2 (Nrf2) in neuronal cells.
Drug Development
D-Cystine derivatives are pivotal in designing drugs targeting cysteine protease enzymes, such as caspases and cathepsins. Notably, dimethyl ester variants increase blood-brain barrier permeability by 40% compared to unmodified cystine, enabling central nervous system (CNS) drug delivery. Preclinical trials show promise in reversing opioid-induced respiratory depression without affecting analgesic efficacy .
Biochemical Analysis
In mass spectrometry-based assays, the compound acts as an internal standard for quantifying cystine solubility. A 2024 study achieved a limit of detection (LOD) of 0.1 µM using high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) . Its isotopic analog (-cystine) enables precise quantification by shifting the ratio from 241 to 245 .
Table 2: Key Biochemical Applications
| Application | Mechanism | Citation |
|---|---|---|
| Cystine Solubility Assay | Competes with cystine precipitation | |
| Protein Folding Studies | Mimics disulfide bond formation | |
| Redox Signaling | Modulates thioredoxin activity |
Cystinuria Therapeutics
Cystinuria, a genetic disorder causing recurrent kidney stones, benefits from D-cystine dimethyl ester’s solubility-enhancing properties. In murine models, 500 µM of the compound reduced cystine precipitation by 90% () . Clinical trials are underway to evaluate its efficacy in humans.
Cosmetic Applications
The compound’s ability to stabilize collagen fibers has spurred its use in anti-aging formulations. A 2025 double-blind study reported a 30% reduction in wrinkle depth after 12 weeks of topical application .
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